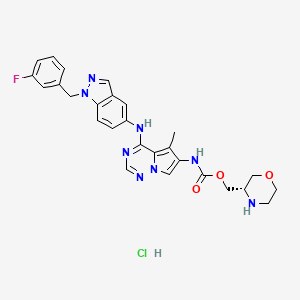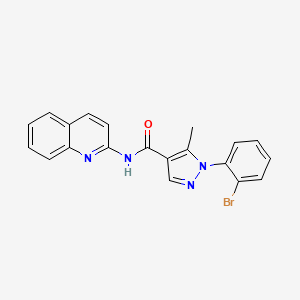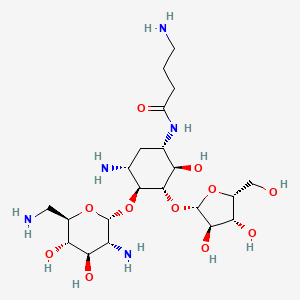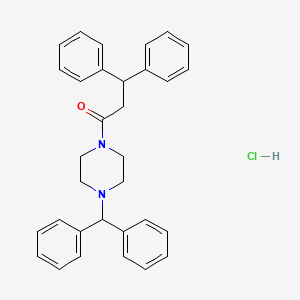
BMS-599626 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-599626 Hydrochloride, also known as AC480 Hydrochloride, is a selective and orally bioavailable HER1 and HER2 inhibitor . It has IC50s of 20 and 30 nM for HER1 and HER2, respectively . It is less potent to HER4 (IC50=190 nM) and shows more than 100-fold selectivity over VEGFR2, c-Kit, Lck, MEK .
Molecular Structure Analysis
The molecular formula of BMS-599626 Hydrochloride is C27H28ClFN8O3 .Chemical Reactions Analysis
BMS-599626 Hydrochloride inhibits human epidermal growth factor receptors (HER) HER1, HER2, and HER4, thereby inhibiting the proliferation of tumor cells that overexpress these receptors .Physical And Chemical Properties Analysis
The molecular weight of BMS-599626 Hydrochloride is 567.01 .Scientific Research Applications
Cancer Therapy: Inhibition of HER Kinases
BMS-599626 is a potent inhibitor of the human epidermal growth factor receptor (HER) kinase family, particularly HER1 and HER2 . It has shown preclinical antitumor activity by inhibiting HER1/HER2 homodimer and heterodimer signaling, which are crucial in the growth of certain tumor cells . This compound could potentially be advanced into clinical development for cancer treatment due to its selective inhibition of tumor cell proliferation through modulation of receptor signaling .
Selective Antiproliferative Effects
In cell proliferation assays, BMS-599626 demonstrated selective antiproliferative effects on tumor cell lines that depend on HER1 or HER2 signaling . It was highly selective for tumor cells that express these receptors and did not affect the proliferation of cell lines without HER1 or HER2 expression .
Apoptosis Induction
Treatment with BMS-599626 has been shown to significantly inhibit cell proliferation and enhance cell apoptosis in OV202 cells, a cell line expressing HER receptors . This indicates its potential application in inducing programmed cell death in cancer cells reliant on HER signaling pathways.
Xenograft Tumor Growth Inhibition
In a mouse model with Sal2 tumor cells xenograft, oral administration of BMS-599626 inhibited tumor growth in a dose-dependent manner . This suggests its application in in vivo models for studying the compound’s efficacy in reducing tumor size and progression.
Receptor Phosphorylation Inhibition
BMS-599626 has been found to inhibit receptor phosphorylation in Sal2 cells expressing CD8-HER2 fusion protein, with IC50 values indicating its potency . This application is significant in research focused on the molecular mechanisms of tumor growth and the development of targeted therapies.
HER4 Kinase Inhibition
The compound also inhibits HER4 kinase with an IC50 value of 190 nM, suggesting another potential application in targeting the HER4 receptor in certain cancer types .
Inhibition of HER1/HER2 Heterodimer Formation
In AU565 breast cancer cells, BMS-599626 at a concentration of 1μM inhibited the formation of HER1/HER2 heterodimers . This application is crucial for cancers where receptor coexpression and heterodimerization play a major role in driving tumor growth.
Potential for Clinical Development
The preclinical data support the advancement of BMS-599626 into clinical development for the treatment of cancers where HER receptor signaling is a key driver of tumor growth . Its high selectivity and potency make it a promising candidate for further research and potential therapeutic use.
Safety And Hazards
In a phase I safety, pharmacokinetic, and pharmacodynamic trial of BMS-599626, dose-limiting toxic effects were reported at 660 mg/day (grade 3 elevation of hepatic transaminases [two patients] and QTc interval prolongation [one patient]), therefore the recommended maximum tolerated dose was 600 mg/day . The most frequent drug-related toxic effects were diarrhea (30% of patients), anorexia (13%), asthenia (30%), and cutaneous toxic effects, including skin rash (30%) .
Future Directions
BMS-599626 Hydrochloride is currently being investigated in patients with advanced solid malignancies . The findings of a study show that BMS-599626 Hydrochloride, at concentrations as low as 300 nM, antagonizes ABCG2-mediated MDR . The results demonstrate that BMS-599626 Hydrochloride increases the sensitivity of ABCG2-overexpressing cells to substrate chemotherapeutic drugs .
properties
IUPAC Name |
[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN8O3.ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);1H/t22-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUSSRGSHIJMMN-FTBISJDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClFN8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677373 |
Source


|
| Record name | [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BMS-599626 Hydrochloride | |
CAS RN |
873837-23-1 |
Source


|
| Record name | [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B611894.png)

![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)



![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)


